molecular formula C14H13N3 B1244612 (R)-Fadrozole

(R)-Fadrozole

Cat. No.: B1244612
M. Wt: 223.27 g/mol
InChI Key: CLPFFLWZZBQMAO-CQSZACIVSA-N
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Description

®-Fadrozole is a potent and selective aromatase inhibitor. Aromatase is an enzyme that converts androgens into estrogens, and inhibiting this enzyme can reduce estrogen levels in the body. This compound is primarily used in the treatment of estrogen-dependent conditions, such as certain types of breast cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fadrozole involves several steps, starting from commercially available starting materials. The key steps include the formation of the imidazole ring and the introduction of the chiral center. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of ®-Fadrozole is optimized for large-scale synthesis. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

®-Fadrozole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of ®-Fadrozole typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Fadrozole can lead to the formation of various oxidized derivatives, while reduction can lead to the formation of reduced derivatives with different functional groups.

Scientific Research Applications

®-Fadrozole has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of aromatase inhibition and to develop new inhibitors with improved potency and selectivity.

    Biology: It is used to study the role of estrogen in various biological processes and to investigate the effects of estrogen depletion on cellular function.

    Medicine: It is used in the treatment of estrogen-dependent conditions, such as breast cancer, and in the development of new therapeutic strategies for these conditions.

    Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control and analytical testing.

Mechanism of Action

The mechanism of action of ®-Fadrozole involves the inhibition of the aromatase enzyme. Aromatase is responsible for the conversion of androgens into estrogens, and inhibiting this enzyme reduces estrogen levels in the body. The compound binds to the active site of the enzyme, preventing the conversion process and leading to decreased estrogen production. This mechanism is particularly important in the treatment of estrogen-dependent breast cancer, where reducing estrogen levels can slow the growth of cancer cells.

Comparison with Similar Compounds

®-Fadrozole is unique among aromatase inhibitors due to its high selectivity and potency. Similar compounds include:

    Anastrozole: Another potent aromatase inhibitor used in the treatment of breast cancer. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.

    Letrozole: A non-steroidal aromatase inhibitor with a similar mechanism of action. It is also used in the treatment of breast cancer and has different pharmacokinetic properties compared to ®-Fadrozole.

    Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme. It has a different mechanism of action compared to ®-Fadrozole and is used in the treatment of breast cancer.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile

InChI

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m1/s1

InChI Key

CLPFFLWZZBQMAO-CQSZACIVSA-N

SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N

Isomeric SMILES

C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N

Canonical SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N

Synonyms

CGS 020286A
CGS 16949A
CGS-020286A
CGS-16949A
CGS020286A
CGS16949A
FAD 286
FAD-286
FAD286
Fadrozole
Fadrozole Hydrochloride
Fadrozole Monohydrochloride
Hydrochloride, Fadrozole
Monohydrochloride, Fadrozole

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 85 mg of 5-(p-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine and 74 mg of cuprous cyanide in 1 ml of N,N-dimethylformamide is heated under nitrogen at 120° for 11 h. The reaction mixture is cooled, diluted with 10 ml of water and extracted with ethyl acetate. The organic extracts are dried over sodium sulfate and evaporated. The resulting oil is chromatographed on silica gel with ethyl acetate to yield the title compound, m.p. 117°-118°.
Quantity
85 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2.13 g of 5-(p-aminophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine in 4 ml of concentrated hydrochloric acid and 10 ml of water is cooled in an ice-bath and a solution of 0.78 g of sodium nitrite in 2 ml of water is added slowly. The solution is added via dropping funnel to an ice cooled solution of 3.0 g of copper(I) cyanide in 10 ml of water, keeping the temperature between 30°-40°. The reaction mixture is heated on a steam bath for 1 h, cooled and brought to pH 9. The organic extracts are dried over sodium sulfate and evaporated and the residue is chromatographed on silica gel with ethyl acetate to yield the title compound.
Name
5-(p-aminophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper(I) cyanide
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 0.24 g of 1-(p-cyanophenyl)-4-(4-imidazolyl)-1-butanone in 20 ml of methanol at room temperature is treated with 0.2 g of sodium cyanoborohydride. The pH is adjusted and maintained at 5.5-6.0 by addition of concentrated hydrochloric acid. The reaction mixture is stirred for 2 h, adjusted to pH 2, and evaporated to dryness. The residue is taken up in methylene chloride and washed with saturated sodium bicarbonate. The organic layer is dried over sodium sulfate and evaporated to yield 5-(p-cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.
Name
1-(p-cyanophenyl)-4-(4-imidazolyl)-1-butanone
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 1.65 g of 5-(p-cyanophenyl)-5-ethoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine in 10 ml of methanol containing 0.2 g of sodium hydroxide is stirred for 3 h at room temperature and 5 ml of 1N hydrochloric acid is added. The reaction mixture is refluxed for 1 h, cooled and evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is separated, dried over sodium sulfate and evaporated to yield the title compound.
Name
5-(p-cyanophenyl)-5-ethoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 1.6 g of 5-(p-cyanophenyl)-7,8-dihydroimidazo[1,5-a]pyridine in 50 ml of ethyl acetate is hydrogenated at atmospheric pressure with 0.2 g of 5% palladium on charcoal until the theoretical uptake of hydrogen is complete. The catalyst is filtered, and the solvent evaporated to yield the title compound, m.p. 117°-118°.
Name
5-(p-cyanophenyl)-7,8-dihydroimidazo[1,5-a]pyridine
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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